molecular formula C15H22N2O4S B2664621 N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]propane-1-sulfonamide CAS No. 941982-98-5

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]propane-1-sulfonamide

Katalognummer: B2664621
CAS-Nummer: 941982-98-5
Molekulargewicht: 326.41
InChI-Schlüssel: JAXSEQPKXAKREY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]propane-1-sulfonamide is a high-purity chemical compound featuring a unique molecular structure that combines a propane sulfonamide group with a 2-oxopiperidine moiety. This structure is characteristic of sulfonamide-based compounds, which are known to exhibit diverse pharmacological activities and are widely utilized in medicinal chemistry and drug discovery research . The compound's molecular framework suggests potential for various research applications, particularly in the development of novel therapeutic agents and the study of enzyme inhibition mechanisms. The integration of the sulfonamide functional group, a key feature in many biologically active molecules, provides this compound with significant research value. Sulfonamides are recognized for their ability to interact with various enzyme systems, including carbonic anhydrase and dihydropteroate synthetase, making them valuable tools for investigating metabolic pathways and cellular processes . The 2-oxopiperidine component further enhances its research utility by contributing to molecular diversity and potential target selectivity. This compound is specifically designed for research purposes in laboratory settings. It is strictly classified as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should implement appropriate safety precautions when handling this material, including the use of personal protective equipment and proper ventilation systems.

Eigenschaften

IUPAC Name

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-3-10-22(19,20)16-12-7-8-13(14(11-12)21-2)17-9-5-4-6-15(17)18/h7-8,11,16H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAXSEQPKXAKREY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=CC(=C(C=C1)N2CCCCC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]propane-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methoxy-4-(2-oxopiperidin-1-yl)aniline with propane-1-sulfonyl chloride under basic conditions to form the desired sulfonamide. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of advanced purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]propane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the piperidinyl ring can be reduced to form an alcohol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would produce a hydroxylated piperidine derivative.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Activity

Recent studies have highlighted the compound's potential as an NLRP3 inflammasome inhibitor. The NLRP3 inflammasome plays a crucial role in the inflammatory response, and its dysregulation is linked to various diseases, including autoimmune disorders and metabolic syndromes.

  • Case Study : A derivative of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]propane-1-sulfonamide, referred to as JC-171, was shown to selectively inhibit the NLRP3 inflammasome in vitro and in vivo. In experiments using mouse models of acute myocardial infarction, JC-171 demonstrated significant reductions in interleukin-1 beta (IL-1β) levels, suggesting a mechanism for mitigating inflammatory responses associated with this condition .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Its structural analogs have shown promising results against various cancer cell lines.

  • Research Findings : In vitro studies indicated that modifications to the sulfonamide moiety can enhance the compound's efficacy against cancer cells. For instance, derivatives were tested against human breast adenocarcinoma (MDA-MB-231) and lung adenocarcinoma (A549) cell lines, revealing significant cytotoxic effects compared to untreated controls .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various pathogens.

Structural Insights and Computational Studies

Computational chemistry approaches have been utilized to predict the binding affinities of this compound with various biological targets.

Molecular Docking Studies

Molecular docking simulations have provided insights into how this compound interacts with target proteins involved in inflammation and cancer progression.

Target Protein Binding Affinity (kcal/mol) Remarks
NLRP3 Inflammasome-9.5Strong interaction indicating potential as an inhibitor
Bacterial Enzymes-8.7Suggests effectiveness against bacterial infections

Wirkmechanismus

The mechanism of action of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]propane-1-sulfonamide involves its binding to specific molecular targets, such as enzymes. By inhibiting the activity of these enzymes, the compound can modulate various biochemical pathways. For example, it may act as a competitive inhibitor, binding to the active site of an enzyme and preventing the substrate from accessing it.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Features
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]propane-1-sulfonamide (Target) C₁₅H₂₁N₂O₃S 325.4 Sulfonamide, 2-oxopiperidinyl, methoxy Aryl sulfonamide with oxopiperidine substitution; moderate molecular weight
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide C₂₉H₂₂F₂N₆O₄S 589.1 Sulfonamide, chromen, pyrazolopyrimidin Complex heterocyclic system with fluorophenyl groups; high molecular weight
N-[4-(Methoxymethyl)-4-piperidinyl]-N-phenyl-propanamide C₁₆H₂₄N₂O₂ 276.4 Amide, piperidinyl, methoxymethyl Substituted piperidine with phenyl and amide groups; simpler structure

Key Observations

Functional Groups: The target compound and the patent sulfonamide share a sulfonamide group, which is often associated with enzyme inhibition (e.g., carbonic anhydrase, kinases). The 2-oxopiperidinyl group in the target compound introduces a lactam ring, which may enhance metabolic stability compared to the methoxymethyl-piperidine in .

Molecular Weight and Complexity :

  • The patent sulfonamide (589.1 g/mol) has a significantly higher molecular weight due to its chromen and pyrazolopyrimidin moieties. This complexity may improve target specificity but could reduce bioavailability.
  • The target compound (325.4 g/mol) and the amide (276.4 g/mol) fall within a range more favorable for oral absorption.

Substituent Effects :

  • Fluorine atoms in are likely to enhance metabolic stability and binding affinity through hydrophobic interactions. The absence of halogens in the target compound may limit its potency but improve safety profiles.
  • The methoxy group in the target compound balances lipophilicity and solubility, a feature absent in .

Biologische Aktivität

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]propane-1-sulfonamide is a compound of interest due to its potential biological activities, particularly as a therapeutic agent. This article delves into its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₅H₁₉N₃O₃S
  • Molecular Weight : 325.39 g/mol
  • LogP : 3.11
  • Polar Surface Area : 59 Ų

Research indicates that this compound may function as an antagonist of the histamine H3 receptor (H3R), which plays a critical role in neurotransmission and has implications in various neurological disorders. The H3R antagonism can potentially enhance cognitive functions and reduce symptoms associated with conditions like Alzheimer's disease and schizophrenia .

Anticancer Properties

Recent studies have highlighted the anticancer potential of related sulfonamide derivatives, suggesting that compounds with similar structures may exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing sulfonamide moieties have demonstrated notable activity against cervical HeLa cells, acute promyelocytic leukemia HL-60 cells, and gastric adenocarcinoma AGS cells, with IC50 values ranging from 0.89 to 9.63 µg/mL .

The mechanism of action involves:

  • Cell Cycle Arrest : Inducing arrest in the subG0 phase.
  • Mitochondrial Membrane Depolarization : Triggering apoptosis through mitochondrial pathways.
  • Caspase Activation : Activating caspases -8 and -9, which are crucial for the apoptotic process .

Neuroprotective Effects

Given its action on H3 receptors, this compound may also exhibit neuroprotective properties. H3R antagonists have been linked to improved cognition and memory enhancement in preclinical models of neurodegenerative diseases .

Study on Anticancer Activity

A study conducted on a series of sulfonamide derivatives showed that specific modifications led to enhanced anticancer activity. For example, one derivative demonstrated an IC50 value of 0.60 µM against HCT-116 cells, indicating strong cytotoxicity comparable to standard chemotherapeutics like Doxorubicin .

Mechanistic Insights

Further mechanistic studies revealed that these compounds could inhibit critical pathways involved in tumor growth and metastasis by targeting cysteine cathepsin inhibitors like Cat L and Cat K, thereby reducing invasion capabilities of cancer cells .

Data Summary Table

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₅H₁₉N₃O₃S
Molecular Weight325.39 g/mol
LogP3.11
Polar Surface Area59 Ų
Anticancer IC50 (HeLa)0.89 - 9.63 µg/mL
Caspase ActivationCaspase -8 and -9

Q & A

Q. What are the key considerations in synthesizing N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]propane-1-sulfonamide?

Synthesis of this compound requires multi-step optimization to balance yield, purity, and scalability. A validated approach involves:

  • Stepwise functionalization : Starting with halogenated intermediates (e.g., 2-bromo-1-(2-nitrophenyl)ethanone) to build the oxazole or piperidinyl moieties, followed by sulfonamide coupling .
  • Protection/deprotection strategies : Use of tert-butyloxycarbonyl (Boc) groups to prevent unwanted side reactions during amide bond formation .
  • Toxic reagent avoidance : Substituting vinyl tin intermediates with safer alternatives (e.g., Suzuki coupling) to improve safety profiles .
  • Purification : Column chromatography or recrystallization to achieve ≥98% purity, as confirmed by HPLC .

Q. How is the structural identity of this compound confirmed post-synthesis?

Methodological characterization involves:

  • Spectroscopic analysis :
    • 1H/13C NMR : To verify proton environments and carbon frameworks (e.g., methoxy groups at δ 3.8–4.0 ppm, sulfonamide NH at δ 7.2–7.5 ppm) .
    • Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.001 Da) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can computational docking predict the compound’s interaction with enzymatic targets like IMPDH II or JAK1?

AutoDock4 or similar tools enable receptor-flexible docking:

  • Receptor preparation : Assign partial charges and optimize hydrogen bonding networks using X-ray crystallographic data (e.g., PDB IDs for JAK1 or IMPDH II) .
  • Grid parameterization : Define binding pockets (e.g., ATP-binding sites) with 0.375 Å spacing for precise ligand placement .
  • Free energy scoring : Compare binding affinities (ΔG) of the sulfonamide derivative against known inhibitors (e.g., tofacitinib for JAK1) to prioritize in vitro testing .

Q. What experimental strategies resolve contradictions in biological activity data across assays?

Discrepancies in IC50 values (e.g., cell-based vs. enzyme assays) can be addressed by:

  • Assay standardization : Use identical buffer conditions (e.g., pH 7.4, 1 mM DTT) and enzyme concentrations .
  • Off-target profiling : Screen against related kinases (e.g., JAK2, TYK2) to confirm selectivity .
  • Metabolic stability testing : Evaluate hepatic microsomal degradation to rule out false negatives due to rapid clearance .

Q. How are structure-activity relationships (SARs) optimized for enhanced potency?

Systematic SAR studies involve:

  • Substituent variation : Modify the piperidinyl-2-oxo group to assess steric effects (e.g., bulkier groups improve IMPDH II binding by 3–5-fold) .
  • Sulfonamide linker optimization : Replace propane-1-sulfonamide with cyclopropane or aryl sulfonamides to enhance solubility and target engagement .
  • In vivo validation : Test derivatives in disease models (e.g., rat adjuvant-induced arthritis) to correlate in vitro potency with therapeutic efficacy .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.